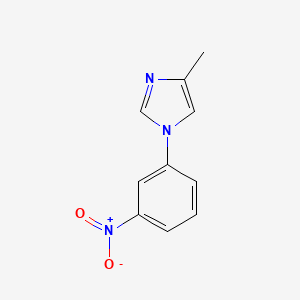

4-methyl-1-(3-nitrophenyl)-1H-imidazole

Descripción

4-Methyl-1-(3-nitrophenyl)-1H-imidazole is a nitro-substituted imidazole derivative characterized by a methyl group at the 4-position of the imidazole ring and a 3-nitrophenyl group at the 1-position. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse applications in medicinal chemistry, material science, and catalysis.

Propiedades

Fórmula molecular |

C10H9N3O2 |

|---|---|

Peso molecular |

203.20 g/mol |

Nombre IUPAC |

4-methyl-1-(3-nitrophenyl)imidazole |

InChI |

InChI=1S/C10H9N3O2/c1-8-6-12(7-11-8)9-3-2-4-10(5-9)13(14)15/h2-7H,1H3 |

Clave InChI |

AZWQZQUHDKKSJV-UHFFFAOYSA-N |

SMILES canónico |

CC1=CN(C=N1)C2=CC(=CC=C2)[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features

Key Observations:

- Nitro Group Position : The 3-nitrophenyl substituent in the target compound contrasts with the 4-nitrophenyl group in , which may alter electronic interactions in biological systems .

- Ring Saturation : The 4,5-dihydro derivative () exhibits reduced aromaticity, likely decreasing conjugation and reactivity compared to the fully aromatic target compound .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Predicted using analogous structures.

Key Observations:

Research Findings and Implications

- Synthetic Flexibility : The target compound’s nitro and methyl groups allow for further functionalization, as seen in ’s trifluoromethyl analogue, which is explored for enhanced pharmacokinetics .

- Biological Trade-offs : While nitro groups enhance electron-withdrawing effects, they may also increase metabolic instability, as observed in ’s compound 1a .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.